

Tead-IN-10: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Tead-IN-10	
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This whitepaper provides an in-depth technical overview of the discovery and synthesis of **Tead-IN-10**, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This document details the scientific background, discovery, mechanism of action, and synthetic protocols for this compound, presenting quantitative data in a structured format and illustrating key pathways and workflows with diagrams.

Introduction: The Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yesassociated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) transcription factors (TEAD1-4), leading to the expression of genes that promote cell growth and inhibit apoptosis.

Given the central role of the TEAD-YAP/TAZ interaction in oncogenesis, disrupting this complex has emerged as a promising therapeutic strategy. **Tead-IN-10** is a small molecule inhibitor designed to covalently modify a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby allosterically inhibiting their interaction with YAP/TAZ.



Discovery of Tead-IN-10 (Compound 15)

Tead-IN-10, also referred to as compound 15 in the primary literature, was discovered through a structure-based design approach aimed at developing Y-shaped covalent inhibitors that could occupy both the hydrophobic palmitate-binding pocket and an adjacent hydrophilic pocket of TEAD proteins. This design strategy led to the identification of a series of potent and selective TEAD inhibitors.

Mechanism of Action

Tead-IN-10 is a covalent inhibitor that targets a conserved cysteine residue in the palmitate-binding pocket of TEADs. By forming a covalent bond, it irreversibly blocks the binding of palmitate, a lipid modification essential for TEAD stability and its interaction with YAP/TAZ. This disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects in Hippo-pathway-dependent cancers.

Quantitative Data

The inhibitory activity of **Tead-IN-10** and related compounds was evaluated against various TEAD isoforms and in cell-based assays. The following table summarizes the key quantitative data.[1]



Compound	TEAD1 IC50 (nM)	TEAD2 IC50 (nM)	TEAD3 IC50 (nM)	TEAD4 IC50 (nM)	Reporter Gene Assay IC50 (nM)
Tead-IN-10 (15)	14 ± 4	179 ± 25	4 ± 1	NE (>10,000)	14 ± 4
Compound 14	14 ± 4	118 ± 15	3 ± 1	NE (>10,000)	14 ± 4
Compound 16	48 ± 8	>10,000	>10,000	>10,000	171 ± 88
Compound 17	150 ± 20	>10,000	>10,000	>10,000	522 ± 263
MYF-03-176 (22)	47 ± 7	120 ± 18	32 ± 5	71 ± 10	17 ± 5

NE: No Effect. IC50 values are reported as mean \pm SEM of two experiments.

Experimental Protocols

The following sections detail the synthetic procedure for **Tead-IN-10** and the biochemical assays used to determine its inhibitory activity.

Synthesis of Tead-IN-10 (Compound 15)

The synthesis of **Tead-IN-10** is based on "General Procedure D" as described in "Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors".[1] The synthesis involves the coupling of a pyrrolidine core with a pyrazole intermediate, followed by the introduction of the warhead.

Step 1: Synthesis of Intermediate S11

A mixture of compound S6 (300 mg, 0.77 mmol), PPh₃ (240 mg, 0.93 mmol), and H₂O (280 mg, 0.15 mmol) in THF (5 mL) is stirred at 70 °C under a N₂ atmosphere for 5 hours. The mixture is then diluted with water (100 mL) and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with water (100 mL), dried over anhydrous Na₂SO₄, concentrated, and purified by preparative HPLC to obtain intermediate S11 as a yellow oil.



Step 2: Synthesis of Tead-IN-10 (Compound 15)

Tead-IN-10 is prepared starting from intermediate S13 following a similar racemic procedure as for intermediate S6, which is then coupled with the appropriate pyrazole intermediate and warhead precursor as outlined in the general synthetic schemes of the source publication.[1] The final step involves the coupling of the pyrrolidine core with the fluorinated aminopyrimidine pyrazole side chain.

TEAD Inhibition Assay

The inhibitory activity of **Tead-IN-10** against TEAD isoforms was determined using a biochemical assay. Recombinant TEAD protein was incubated with the compound for a specified period. The remaining enzymatic activity or binding of a fluorescently labeled YAP-derived peptide was then measured to determine the IC50 value.

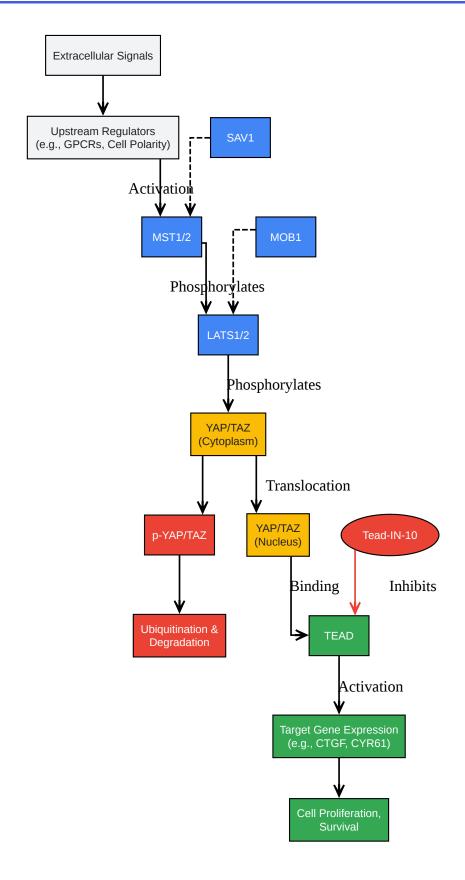
Reporter Gene Assay

A cell-based reporter gene assay was used to assess the ability of **Tead-IN-10** to inhibit TEAD-dependent transcription. Cells were co-transfected with a TEAD-responsive luciferase reporter plasmid and plasmids expressing TEAD and YAP. The cells were then treated with varying concentrations of the inhibitor, and the luciferase activity was measured to determine the IC50 value for transcriptional inhibition.

Visualizations

The following diagrams illustrate the Hippo signaling pathway and the experimental workflow for the synthesis of **Tead-IN-10**.

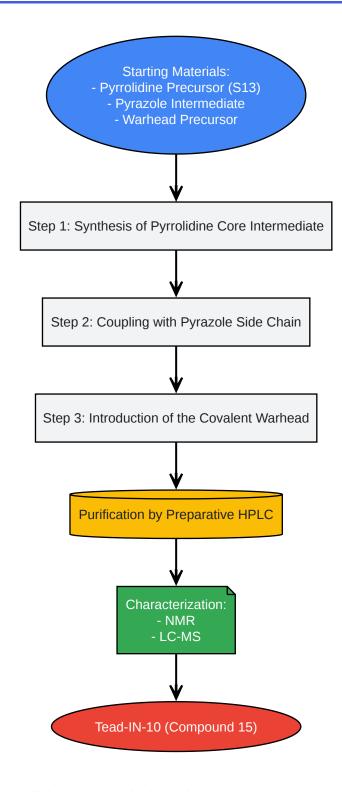




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Caption: The Hippo Signaling Pathway and the inhibitory action of **Tead-IN-10**.





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Caption: A generalized workflow for the synthesis of **Tead-IN-10**.

Conclusion



Tead-IN-10 represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo pathway. Its covalent mechanism of action and favorable selectivity profile make it a valuable tool for further research and a potential lead compound for the development of novel anti-cancer agents. This guide provides a comprehensive overview of the discovery and synthesis of **Tead-IN-10** to aid researchers in this field.

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References

- 1. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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